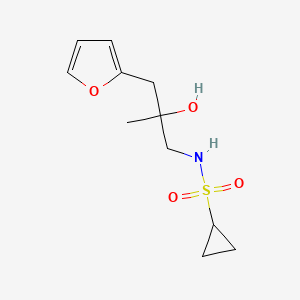

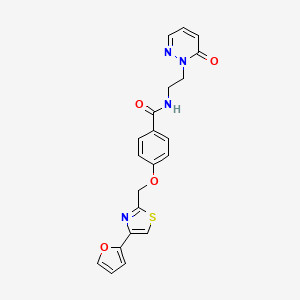

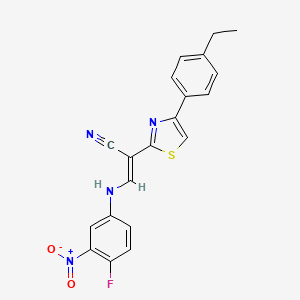

![molecular formula C9H8BrN3O3 B2754009 (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one CAS No. 914636-18-3](/img/structure/B2754009.png)

(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromine atom and a nitro group on the phenyl ring, a hydrazine group, and a propan-2-one group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amine, the bromine atom could participate in substitution reactions, and the carbonyl group in the propan-2-one moiety could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point. The nitro group could contribute to its reactivity .Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis

Structural Aspects of α-Dihydrazones : This study presents the structural aspects of compounds related to "(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one," focusing on the intermolecular interactions within the crystal structures. The research analyzes the deviation from a general synthetic route aimed at preparing substituted pyrazoles, highlighting the unique crystal stability due to various weak intermolecular interactions (Bustos, Alvarez‐Thon, & Baggio, 2015).

Synthesis and Biological Activity of Metal Complexes : Novel hydrazone compounds and their nickel(II) and copper(II) complexes have been synthesized and characterized. The study demonstrates the coordination chemistry and potential biological applications of these complexes, including antimicrobial activities (El-Sherif, Fetoh, Abdulhamed, & Abu El-Reash, 2018).

Photophysical Properties

- Effect of Solvent Polarity : Research on chalcone derivatives, closely related to "this compound," explores the impact of solvent polarity on their photophysical properties. This study provides insights into the solvatochromic effects and the stabilization of molecules in excited states, which are crucial for the development of optical materials (Kumari, Varghese, George, & Sudhakar, 2017).

Biological Activity

Anti-inflammatory and Gastroprotective Properties : A study on the synthesis of 1,3-diaryl propen-1-ones (chalcones) and their evaluation for anti-inflammatory and gastroprotective properties indicates the potential therapeutic applications of these compounds. The compounds exhibited significant activity against carrageenan-induced rat paw edema and acetylsalicylic acid-induced ulceration in rats (Okunrobo, Usifoh, & Uwaya, 2006).

Corrosion Inhibition : The study on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel highlights the compound's effectiveness in protecting metal surfaces. This research is significant for industrial applications where corrosion resistance is crucial (Hamani, Douadi, Daoud, Al-Noaimi, Rikkouh, & Chafaa, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(1E)-1-[(4-bromo-2-nitrophenyl)hydrazinylidene]propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O3/c1-6(14)5-11-12-8-3-2-7(10)4-9(8)13(15)16/h2-5,12H,1H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWFZMCTMUTLBY-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=N/NC1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

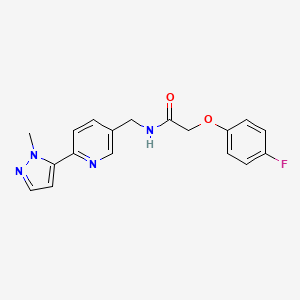

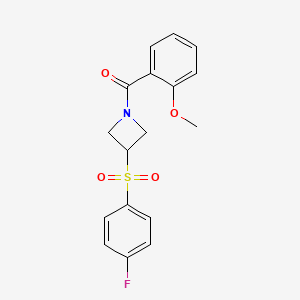

![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)

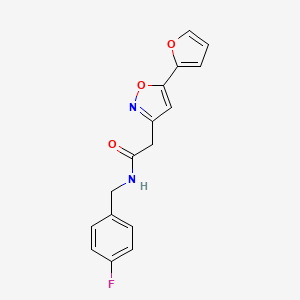

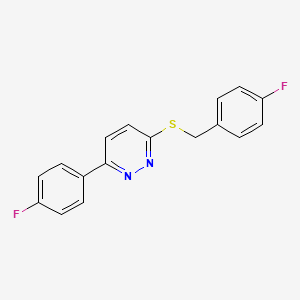

![4-butyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2753928.png)

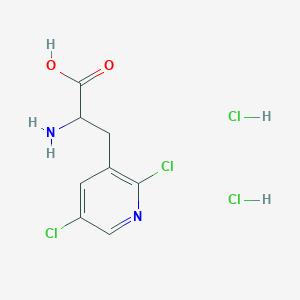

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)

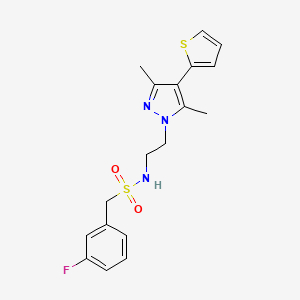

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2753938.png)

![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)